Cas no 2375178-76-8 (tert-butyl N-(5-formylnorpinan-1-yl)carbamate)
tert-butyl N-(5-formylnorpinan-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate
- tert-butyl N-(5-formylnorpinan-1-yl)carbamate
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- Inchi: 1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h9H,4-8H2,1-3H3,(H,14,16)
- InChI Key: PZUFTHWXFXLAOX-UHFFFAOYSA-N
- SMILES: O=CC12CCCC(C1)(C2)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 337
- XLogP3: 1.4
- Topological Polar Surface Area: 55.4
tert-butyl N-(5-formylnorpinan-1-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100.0mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 100.0mg |
¥2310.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-250.0mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 250.0mg |
¥3696.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-500.0mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 500.0mg |
¥6164.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-1.0g |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 1.0g |
¥9240.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 100mg |
¥2310.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-250mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 250mg |
¥3696.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-500mg |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 500mg |
¥6164.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-1g |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 1g |
¥9240.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-100MG |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 100MG |
¥ 2,310.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1105-250MG |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate |
2375178-76-8 | 95% | 250MG |
¥ 3,696.00 | 2023-03-15 |
tert-butyl N-(5-formylnorpinan-1-yl)carbamate Suppliers
tert-butyl N-(5-formylnorpinan-1-yl)carbamate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on tert-butyl N-(5-formylnorpinan-1-yl)carbamate
Introduction to Tert-butyl N-(5-formylnorpinan-1-yl)carbamate (CAS No. 2375178-76-8)
Tert-butyl N-(5-formylnorpinan-1-yl)carbamate, identified by the chemical compound code CAS No. 2375178-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The unique structural features of Tert-butyl N-(5-formylnorpinan-1-yl)carbamate, including its tert-butyl and formylnorpinan-1-yl substituents, contribute to its distinctive chemical properties and potential biological activities.
The synthesis and characterization of Tert-butyl N-(5-formylnorpinan-1-yl)carbamate have been subjects of extensive research, with studies focusing on optimizing its production methods and exploring its pharmacological potential. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the compound during reactions, making it a valuable intermediate in multi-step synthetic pathways. Meanwhile, the formylnorpinan-1-yl moiety introduces a reactive aldehyde functionality, which can be further modified to yield a variety of pharmacologically relevant derivatives.
In recent years, there has been growing interest in carbamates as pharmacophores due to their ability to modulate biological targets effectively. Tert-butyl N-(5-formylnorpinan-1-yl)carbamate has been investigated for its potential role in the development of novel therapeutic agents. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further exploration in drug discovery programs. The norpinan ring system, part of the formylnorpinan-1-yl substituent, is known for its structural flexibility and ability to interact with biological targets in a specific manner, which could be leveraged to design highly selective drugs.
The chemical properties of Tert-butyl N-(5-formylnorpinan-1-yl)carbamate have been thoroughly examined through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have confirmed the structural integrity of the compound and provided insights into its molecular interactions. Additionally, computational studies have been employed to predict the electronic structure and reactivity of Tert-butyl N-(5-formylnorpinan-1-yl)carbamate, aiding in the rational design of synthetic strategies.
One of the key areas where Tert-butyl N-(5-formylnorpinan-1-yl)carbamate has shown promise is in the field of enzyme inhibition. Enzymes are critical biological catalysts that play essential roles in numerous metabolic pathways. By modulating enzyme activity, small molecules like carbamates can potentially treat a wide range of diseases. Research has indicated that derivatives of carbamates can interact with active sites of enzymes, either inhibiting or activating their function depending on the specific design. The aldehyde group in Tert-butyl N-(5-formylnorpinan-1-yl)carbamate provides a site for covalent bonding or coordination with enzyme residues, which could enhance binding affinity and selectivity.
The pharmaceutical industry has been increasingly interested in developing drugs that target post-translational modifications (PTMs), such as phosphorylation and ubiquitination, which are crucial for cellular signaling and regulation. Carbamates have emerged as effective tools for studying and modulating PTMs due to their ability to mimic or interfere with natural biochemical processes. Tert-butyl N-(5-formylnorpinan-1-yl)carbamate has been explored as a potential inhibitor or modulator of enzymes involved in PTMs, offering new avenues for therapeutic intervention.
Moreover, the versatility of Tert-butyl N-(5-formylnorpinan-1-yl)carbamate extends to its use as a building block in medicinal chemistry. Its structural framework allows for easy functionalization at multiple sites, enabling chemists to generate libraries of derivatives with tailored properties. This approach has been successfully applied in high-throughput screening (HTS) campaigns to identify lead compounds with desired pharmacological profiles. The tert-butyl group serves as an anchor point for further modifications, while the formylnorpinan-1-yl moiety provides a reactive handle for diversification.
In conclusion,Tert-butyl N-(5-formylnorpinan-1-y l)carbamate (CAS No. 2375178-76-8) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable tool in drug development. As our understanding of biological systems evolves, compounds like Tert-butyl N-(5-form yl nor pin an -1 - y l ) carbamate will undoubtedly play a crucial role in shaping the future of medicine.
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